Nicarbazina

Descripción general

Descripción

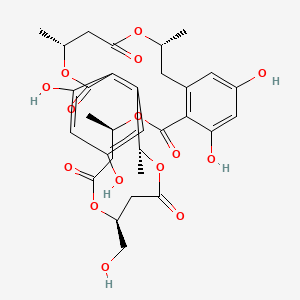

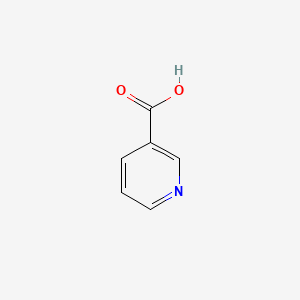

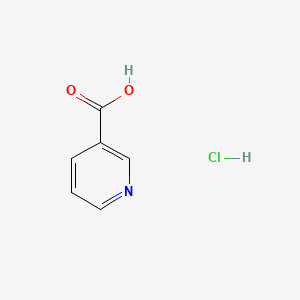

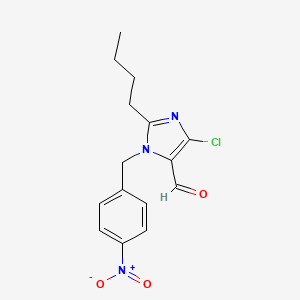

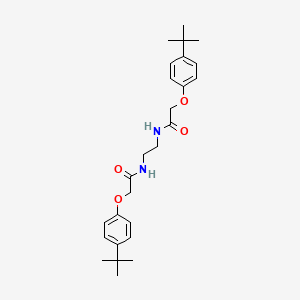

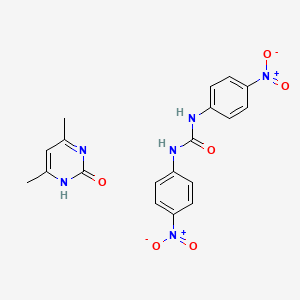

La nicarbazina es un fármaco veterinario utilizado principalmente como coccidiostático en aves de corral. Es un complejo equimolar de 4,4’-dinitrocarbanilida y 2-hidroxi-4,6-dimetilpirimidina . Este compuesto es eficaz para controlar la coccidiosis, una enfermedad parasitaria causada por protozoos parásitos del género Eimeria, que afecta el tracto intestinal de las aves de corral . Además, la this compound se utiliza como anticonceptivo para el control de la población de gansos canadienses y palomas salvajes .

Aplicaciones Científicas De Investigación

La nicarbazina tiene una amplia gama de aplicaciones de investigación científica:

Mecanismo De Acción

La nicarbazina ejerce sus efectos al interrumpir los gradientes iónicos de las membranas celulares, lo que lleva a daño mitocondrial y agotamiento de la energía celular . El compuesto se disocia rápidamente in vivo en sus dos componentes, 4,4’-dinitrocarbanilida y 2-hidroxi-4,6-dimetilpirimidina, que siguen diferentes vías de excreción . El componente 4,4’-dinitrocarbanilida es la parte biológicamente activa, pero requiere la presencia de 2-hidroxi-4,6-dimetilpirimidina para su absorción y eficacia .

Análisis Bioquímico

Biochemical Properties

Nicarbazin is rapidly split into its two components, 4,4’-dinitrocarbanilide (DNC) and 2-hydroxy-4,6-dimethylpyrimidine (HDP), upon ingestion . The DNC component is the biologically active part of the complex, but to be absorbed, it must be bound to the HDP . The DNC alone is poorly absorbed due to its hydrophobic nature .

Cellular Effects

Nicarbazin has been shown to worsen oxidative stress and increase colony-stimulating factors, which may have long-term adverse effects . It is also known to inhibit sperm receptor sites ZP3, affecting egg production and weight .

Molecular Mechanism

The mechanism of action of Nicarbazin is related to the inhibition of sperm receptor sites ZP3 . This effect on egg production and weight has been proven to be reversible .

Temporal Effects in Laboratory Settings

Nicarbazin has been used in numerous residue depletion studies . These studies have shown that when Nicarbazin is administered to chickens as per label instructions, Nicarbazin drug residues will not be detected above certain levels .

Dosage Effects in Animal Models

Nicarbazin is intended to be used as a coccidiostat for chickens for fattening up to an age of 28 days . Feeding 125 mg Nicarbazin/kg feed was found to be safe for chickens for fattening . The minimum dose level that affects hatching is 10 to 20 ppm .

Metabolic Pathways

Upon ingestion, Nicarbazin rapidly splits in vivo into its two components, DNC and HDP, which follow different routes of excretion . 95% of HDP is rapidly eliminated with urine, while DNC remains longer and is eliminated predominantly with feces .

Transport and Distribution

Due to its hydrophobic nature, the DNC component of Nicarbazin is poorly absorbed and has a limited “biological availability” so, following oral administration, it would be eliminated without being absorbed . The DNC therefore requires HDP to be absorbed and to reach a plasma level that allows an effect in the target species .

Subcellular Localization

Given its role in inhibiting sperm receptor sites and its impact on egg production and weight, it can be inferred that it may interact with specific cellular compartments involved in these processes .

Métodos De Preparación

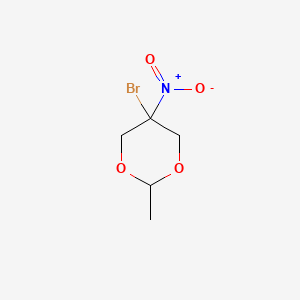

Rutas sintéticas y condiciones de reacción: La nicarbazina se puede sintetizar mediante un proceso de una sola olla. El método implica la adición de p-nitroanilina, trifosgeno y un solvente a un recipiente de reacción, reaccionando a 75-130°C para generar 4,4’-dinitrodifenilurea. Posteriormente, se añaden formaldehído, acetilacetona, urea y un ácido inorgánico, y la reacción se lleva a cabo a 65-70°C durante 11 horas. El pH se ajusta luego a 7 utilizando un álcali, seguido de centrifugación y secado para obtener this compound .

Métodos de producción industrial: En entornos industriales, la this compound se produce mezclando this compound, etopabato, nicotinamida y ácido para-aminobenzoico en acetato de etilo a temperatura ambiente, seguido de agitación constante hasta que se forma un líquido transparente . Este método mejora la solubilidad en agua y la estabilidad del compuesto, lo que facilita su almacenamiento y mejora su biodisponibilidad .

Análisis De Reacciones Químicas

Tipos de reacciones: La nicarbazina experimenta varias reacciones químicas, que incluyen oxidación, reducción y sustitución.

Reactivos y condiciones comunes:

Oxidación: La this compound se puede oxidar utilizando agentes oxidantes fuertes como el permanganato de potasio o el peróxido de hidrógeno en condiciones ácidas.

Reducción: La reducción de this compound se puede lograr utilizando agentes reductores como el borohidruro de sodio o el hidruro de litio y aluminio.

Sustitución: Las reacciones de sustitución que involucran this compound ocurren típicamente en presencia de nucleófilos como aminas o tioles.

Productos principales: Los principales productos formados a partir de estas reacciones incluyen derivados de 4,4’-dinitrocarbanilida y 2-hidroxi-4,6-dimetilpirimidina, dependiendo de las condiciones de reacción y los reactivos específicos utilizados .

Comparación Con Compuestos Similares

La nicarbazina se compara a menudo con otros coccidiostáticos como el diclazuril y el toltrazuril . Si bien los tres compuestos se utilizan para controlar la coccidiosis, la this compound es única en su estructura de complejo equimolar, que mejora su absorción y eficacia .

Compuestos similares:

Diclazuril: Un fármaco anticoccidial triazínico utilizado para prevenir y tratar la coccidiosis en aves de corral.

Toltrazuril: Otro fármaco anticoccidial triazínico con una aplicación similar.

La combinación única de this compound de 4,4’-dinitrocarbanilida y 2-hidroxi-4,6-dimetilpirimidina la diferencia de estos compuestos similares, proporcionando ventajas distintas en términos de absorción y biodisponibilidad .

Propiedades

IUPAC Name |

1,3-bis(4-nitrophenyl)urea;4,6-dimethyl-1H-pyrimidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N4O5.C6H8N2O/c18-13(14-9-1-5-11(6-2-9)16(19)20)15-10-3-7-12(8-4-10)17(21)22;1-4-3-5(2)8-6(9)7-4/h1-8H,(H2,14,15,18);3H,1-2H3,(H,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKHWDRMMMYWSFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=O)N1)C.C1=CC(=CC=C1NC(=O)NC2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N6O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6034762 | |

| Record name | 1,3-Bis(4-nitrophenyl)urea 4,6-dimethylpyrimidin-2-ol (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6034762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

426.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Light yellow solid; [HSDB] | |

| Record name | Nicarbazin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6311 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Practically insoluble in water. Complex is slowly decomposed by trituration with water, or more rapidly by dilute aqueous acids., Slightly soluble in dimethylsulfoxide (DMSO) and dimethylformamide (DMF); insoluble in water and ethanol, however it decomposes slowly when mixed with them | |

| Record name | NICARBAZIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7466 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.5 g/ml, Yellowish-tan solid, round to oblong, semisoft kibbles. None to slight grain odor. Density: 25-33 lbs/bushel. /OvoControl-G/ | |

| Record name | NICARBAZIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7466 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

Nicarbazin interferes with the formation of the vitelline membrane, separating the egg yolk and egg white. The exact mode of action is unknown, although it is thought nicarbazin interferes with cholesterol metabolism in the formation of the membrane. Eggs from treated birds are described as mottled in appearance, reflecting a porous vitelline membrane. The effect on hatchability is a function of time and dose and the effect is reversible. | |

| Record name | NICARBAZIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7466 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Crystals, Light yellow, fine powder | |

CAS No. |

330-95-0 | |

| Record name | Nicarbazin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=330-95-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nicarbazin [BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000330950 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nicarbazin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11434 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Nicarbazin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7171 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Urea, N,N'-bis(4-nitrophenyl)-, compd. with 4,6-dimethyl-2(1H)-pyrimidinone (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3-Bis(4-nitrophenyl)urea 4,6-dimethylpyrimidin-2-ol (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6034762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-bis(4-nitrophenyl)urea--4,6-dimethylpyrimidin-2-ol (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.782 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NICARBAZIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/11P9NUA12U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | NICARBAZIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7466 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

decomposes 265-275 °C | |

| Record name | NICARBAZIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7466 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

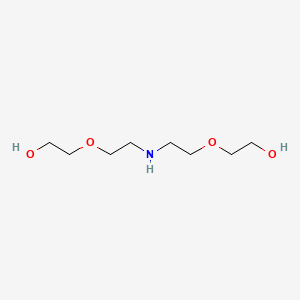

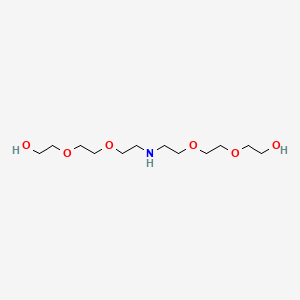

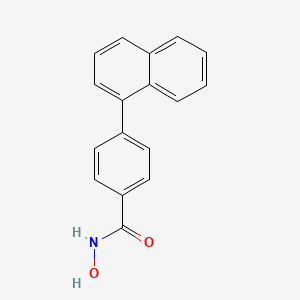

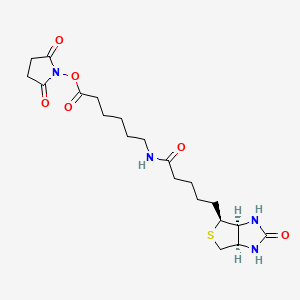

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.